molecular formula C22H16N4O2S B14929025 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-6-methyl-3-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-6-methyl-3-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B14929025
M. Wt: 400.5 g/mol
InChI Key: GJEICPIYJGGZKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)-6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of organochlorine compounds It is characterized by its unique structure, which includes a cyano group, a dihydrocyclopenta[b]thiophene ring, and an isoxazolo[5,4-b]pyridine ring

Preparation Methods

The synthesis of N-(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)-6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves several steps. One common method involves the reaction of 3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophene-2-amine with 6-methyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid under specific conditions. The reaction typically requires the use of a suitable solvent, such as dimethylformamide (DMF), and a catalyst to facilitate the process .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding oxides, while reduction can yield amines .

Scientific Research Applications

N-(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)-6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications. In medicinal chemistry, it is studied for its potential as an antimicrobial, analgesic, and anti-inflammatory agent. It is also explored for its potential use in the treatment of various diseases, including cancer and cardiovascular disorders. In material science, this compound is investigated for its potential use in the fabrication of light-emitting diodes and as a corrosion inhibitor .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it may inhibit the activity of enzymes involved in the synthesis of bacterial cell walls, thereby exerting its antimicrobial effects. Additionally, it may modulate the activity of receptors involved in pain and inflammation pathways .

Properties

Molecular Formula

C22H16N4O2S

Molecular Weight

400.5 g/mol

IUPAC Name

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-6-methyl-3-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C22H16N4O2S/c1-12-10-15(18-19(26-28-21(18)24-12)13-6-3-2-4-7-13)20(27)25-22-16(11-23)14-8-5-9-17(14)29-22/h2-4,6-7,10H,5,8-9H2,1H3,(H,25,27)

InChI Key

GJEICPIYJGGZKP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C3=CC=CC=C3)C(=O)NC4=C(C5=C(S4)CCC5)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.